![molecular formula C21H14N2O4 B009866 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide CAS No. 104847-99-6](/img/structure/B9866.png)
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, also known as HADBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HADBA is a derivative of anthraquinone, a natural compound found in various plants, and has been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Effets Biochimiques Et Physiologiques
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including those involved in apoptosis, cell cycle regulation, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival, as well as for developing new cancer treatments. However, one limitation of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide. One area of interest is the development of new cancer treatments based on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, either alone or in combination with other drugs. Another area of interest is the elucidation of the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, which could lead to the development of more specific and effective cancer treatments. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, as well as its potential applications in other areas of medicine.
Méthodes De Synthèse
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide can be synthesized through a multi-step reaction involving the condensation of 4-aminobenzoic acid with 9,10-anthraquinone-2,6-disulfonic acid followed by the reduction of the resulting intermediate. The final product is obtained by acylation of the amine group with 4-chlorobenzoyl chloride. This synthesis method has been optimized for high yield and purity, and the resulting 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been characterized using various analytical techniques.
Applications De Recherche Scientifique
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for cancer treatment. Additionally, 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.
Propriétés
Numéro CAS |
104847-99-6 |
|---|---|
Nom du produit |
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide |
Formule moléculaire |
C21H14N2O4 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzamide |
InChI |
InChI=1S/C21H14N2O4/c22-21(27)11-5-7-12(8-6-11)23-15-9-10-16(24)18-17(15)19(25)13-3-1-2-4-14(13)20(18)26/h1-10,23-24H,(H2,22,27) |
Clé InChI |
WNDZTTFGECJHKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



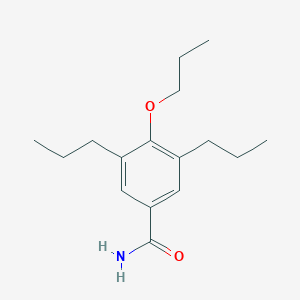
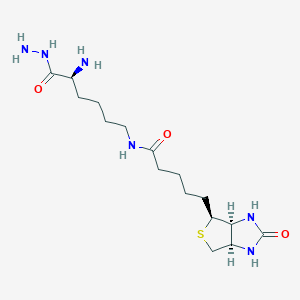
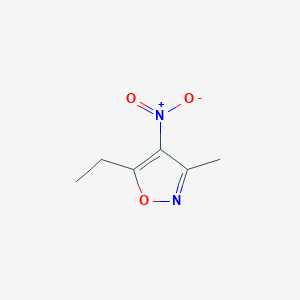
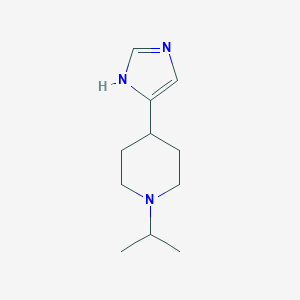
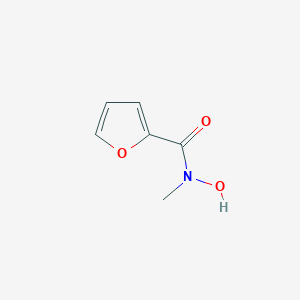
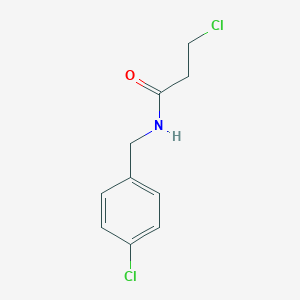
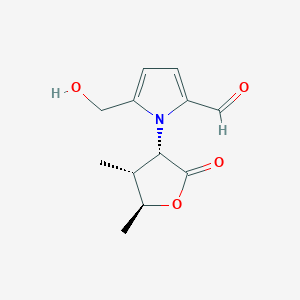
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
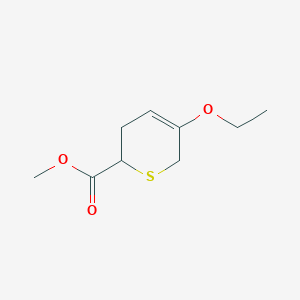
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
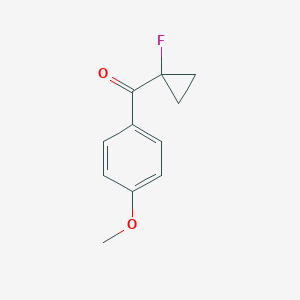
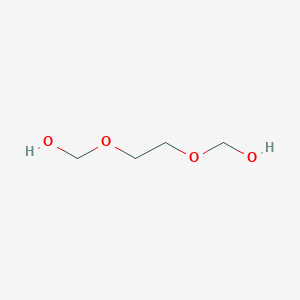
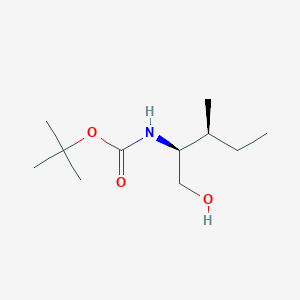
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)